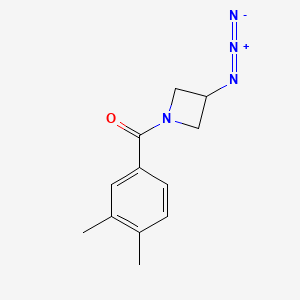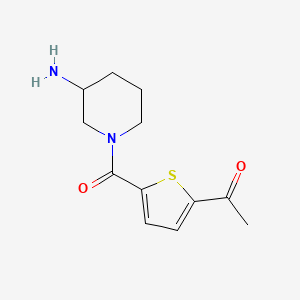![molecular formula C7H6N4O2 B1489268 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1538355-26-8](/img/structure/B1489268.png)
6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
“6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound that has been studied for its potential as an Aurora kinase inhibitor . Aurora kinases play a key role in mitosis and are overexpressed in multiple human tumor types .
Synthesis Analysis
The compound can be prepared by the reaction of 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester with 3,5-difluorobenzoyl chloride in the presence of N,N-diisopropylethylamine .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines : These compounds, as analogs of naturally occurring modified nucleic acid bases, were synthesized and showed moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (C. Hong et al., 1976).
Chemical Reactivity of Pyrazolo[1,5-a]pyrimidine Derivatives : Studies on the chemical reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines and the synthesis of various derivatives have been conducted. These studies have explored the synthesis of compounds with potential biological activities (T. Kurihara et al., 1981).
Development of 6-Amino- and 6-Oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines : This research found effective methods for obtaining promising biologically active scaffolds, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (G. G. Yakovenko & M. Vovk, 2021).
One-Pot Synthesis of 6-Aminopyrazolopyrimidines : An efficient synthesis method for 6-aminopyrazolo[3,4-d]pyrimidine was developed, highlighting the compound's potential as a versatile intermediate for further chemical modifications (Ching-Chun Tseng et al., 2019).
Anticancer and Biological Evaluation
- Anticancer Assessment of Pyrazolo[4,3-c]pyridine Derivatives : Some newly synthesized derivatives were investigated for their anticancer activity against human breast, liver, and colon carcinoma cell lines. Notably, certain compounds exhibited potent activity, suggesting their potential as therapeutic agents (N. Metwally & Emad Abdallah Deeb, 2018).
Mechanism of Action
Target of Action
The primary targets of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are the Aurora kinases, particularly Aurora A and Aurora B . These kinases play a key role in mitosis and are overexpressed in multiple human tumor types .
Mode of Action
this compound interacts with Aurora kinases, inhibiting their activity. Some compounds in this series have exhibited low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase . The overexpression of Aurora A causes aberrant phosphorylation of normal cell cycle targets and cytoplasmic targets, leading to chromosomal instability, oncogenic transformation, tumor progression, and development of chemoresistance . Similarly, the overexpression of Aurora B increases the phosphorylation of histone H3, forming more aggressive tumors .
Biochemical Pathways
The Aurora kinases (A, B, and C) are regulatory proteins and play key roles in the mitotic events of cell division . The inhibition of these kinases by this compound affects these pathways, leading to a decrease in tumor progression and development of chemoresistance .
Pharmacokinetics
It is known that the compound’s inhibitory activities against aurora kinases are in the low micromolar to nanomolar range , suggesting a high degree of bioavailability.
Result of Action
The result of the action of this compound is the inhibition of Aurora kinases, leading to a decrease in tumor progression and development of chemoresistance . This makes it a potential therapeutic agent for the treatment of various types of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the presence of other compounds or medications can potentially interact with this compound, altering its effectiveness.
Future Directions
The future directions for research on “6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” could involve further exploration of its potential as an Aurora kinase inhibitor . Additionally, the development of novel pyrimidines with higher selectivity as anticancer agents is a promising area of research .
Biochemical Analysis
Biochemical Properties
6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potent inhibitor of Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells . The compound binds to the active site of these kinases, inhibiting their activity and thus preventing the proliferation of cancer cells. Additionally, it interacts with other biomolecules such as histone proteins, affecting gene expression and chromatin structure .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects cell cycle progression by inhibiting the activity of cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase . Furthermore, it modulates the expression of various genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of Aurora kinases, inhibiting their phosphorylation activity . This inhibition leads to the disruption of mitotic spindle formation, resulting in cell cycle arrest and apoptosis. Additionally, the compound can interact with DNA and RNA, affecting their stability and function . It also modulates the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound . Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins such as albumin . This binding affects its distribution and bioavailability within the body . The compound can accumulate in certain tissues, particularly in the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and RNA, affecting their stability and function . It can also be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . Post-translational modifications such as phosphorylation can influence its localization and activity within the cell .
Properties
IUPAC Name |
6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFASNWULHXRTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















